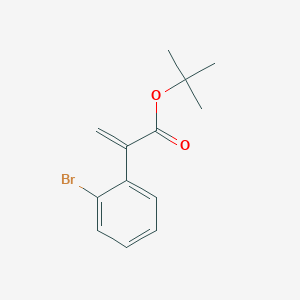
tert-Butyl 2-(2-bromophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-bromophenyl)acrylate: is an organic compound with the molecular formula C13H15BrO2. It is a derivative of acrylate, featuring a tert-butyl ester group and a bromophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The acrylate group allows for polymerization reactions, forming polymers with specific properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Polymers: Poly(this compound) with specific molecular weights and properties.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Applications De Recherche Scientifique
tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form biocompatible polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl acrylate: Similar in structure but lacks the bromophenyl group, leading to different reactivity and applications.
2-Bromophenylacrylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Methyl 2-(2-bromophenyl)acrylate: Similar ester but with a methyl group instead of tert-butyl, influencing its physical and chemical properties.
Uniqueness: tert-Butyl 2-(2-bromophenyl)acrylate is unique due to the combination of the bulky tert-butyl group and the reactive bromophenyl group. This combination imparts specific reactivity and stability, making it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
Clé InChI |
UFHWHKMPZMRIIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















